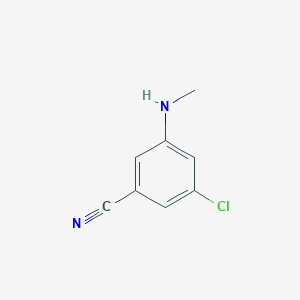

3-Chloro-5-(methylamino)benzonitrile

説明

3-Chloro-5-(methylamino)benzonitrile is a substituted benzonitrile derivative featuring a chloro group at position 3 and a methylamino group at position 5 of the benzene ring. The benzonitrile core is a common pharmacophore in medicinal chemistry, often contributing to binding interactions in enzyme inhibitors or receptor modulators.

特性

IUPAC Name |

3-chloro-5-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRDDPYBGUZQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(methylamino)benzonitrile typically involves the following steps:

Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce the nitro group, forming 3-chloro-5-nitroaniline.

Reduction: The nitro group in 3-chloro-5-nitroaniline is reduced to an amino group, yielding 3-chloro-5-aminobenzonitrile.

Methylation: The amino group is then methylated to form 3-chloro-5-(methylamino)benzonitrile.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

化学反応の分析

Types of Reactions: 3-Chloro-5-(methylamino)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Chloro-5-(methylamino)benzoic acid

Reduction: 3-Chloro-5-(methylamino)benzylamine

Substitution: 3-Hydroxy-5-(methylamino)benzonitrile

科学的研究の応用

3-Chloro-5-(methylamino)benzonitrile has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 3-Chloro-5-(methylamino)benzonitrile exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

類似化合物との比較

Structural Analogues and Substitution Patterns

The table below compares 3-Chloro-5-(methylamino)benzonitrile with key analogs based on substituent variations at position 5 of the benzonitrile core:

Physicochemical Properties

- Solubility: The methylamino group in 3-Chloro-5-(methylamino)benzonitrile likely enhances aqueous solubility compared to the methyl or boronate ester analogs. Doravirine’s solubility is moderated by its large, hydrophobic substituents .

- Molecular Weight : Smaller analogs (e.g., 3-Chloro-5-methylbenzonitrile, MW 151.6) are more suitable for fragment-based drug design, while larger derivatives (e.g., Doravirine) align with Lipinski’s rule of five for oral bioavailability .

Structure-Activity Relationship (SAR) Trends

- Position 5 Substitutions: Hydrogen-bond donors (e.g., -NHCH₃): Enhance target engagement in enzyme inhibitors (e.g., NNRTIs, protease inhibitors). Lipophilic groups (e.g., cyclopropylmethoxy): Improve membrane permeability and metabolic stability, critical for antiviral agents . Electron-withdrawing groups (e.g., -CF₃): Increase electrophilicity and binding affinity to hydrophobic pockets .

生物活性

3-Chloro-5-(methylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Chloro-5-(methylamino)benzonitrile has the following chemical structure:

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 155.60 g/mol

- IUPAC Name : 3-Chloro-5-(methylamino)benzonitrile

The biological activity of 3-Chloro-5-(methylamino)benzonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Its structural components suggest potential interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.

Antimicrobial Activity

Research indicates that compounds similar to 3-Chloro-5-(methylamino)benzonitrile exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzonitriles can inhibit bacterial growth, suggesting that this compound may possess similar activity against various pathogens.

Neuropharmacological Effects

The compound's potential neuropharmacological effects are noteworthy. It may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin receptors. This action could imply a role in treating neuropsychiatric disorders .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several benzonitrile derivatives, including 3-Chloro-5-(methylamino)benzonitrile. The results indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-Chloro-5-(methylamino)benzonitrile | 20 | Staphylococcus aureus |

| Benzonitrile derivative A | 15 | Escherichia coli |

| Benzonitrile derivative B | 30 | Pseudomonas aeruginosa |

Neuropharmacological Study

In a neuropharmacological study, the effects of 3-Chloro-5-(methylamino)benzonitrile on serotonin levels were assessed using microdialysis in rat models. The compound was found to increase extracellular serotonin levels significantly, indicating its potential as an antidepressant agent .

Toxicity and Safety Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。